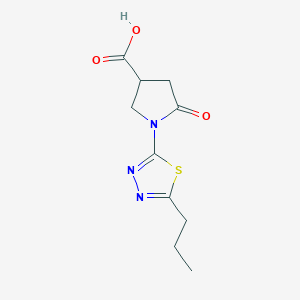
3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide
Vue d'ensemble
Description
“3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide” is a chemical compound with the CAS Number: 1862836-07-4 . It has a molecular weight of 246.08 . This compound is used in scientific research and its unique molecular structure allows for diverse applications in various fields, such as drug discovery, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H9BrFNO/c10-8-3-1-2-7 (6-8)9 (13)12-5-4-11/h1-3,6H,4-5H2, (H,12,13) . This indicates the presence of bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms in the molecule, along with carbon © and hydrogen (H) atoms. Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . The storage temperature for this compound is between 2 to 8 degrees Celsius .Applications De Recherche Scientifique
Novel Crystalline Forms and Medical Applications
- The compound 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide, a related compound to 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, has been explored for its potential in treating various disorders including asthma, gastrointestinal diseases, pain, and depression. The research highlights the significance of its novel crystalline forms for therapeutic applications (Norman, 2008).
Radiochemistry and Radiopharmaceutical Applications
- A study on 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, a compound structurally similar to this compound, discusses its application in radiochemistry, particularly for gamma-emission tomography. It highlights the compound's high affinity for 5HT2-receptors and its potential as a tracer in neuroimaging (Mertens et al., 1994).
Chemical Synthesis and Crystal Structure Analysis
- The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, have been reported. This research provides insights into the molecular structure and bonding characteristics, which are crucial for understanding the compound's chemical behavior and potential applications in scientific research (Suchetan et al., 2016).
Antimicrobial Activity
- Research on fluorobenzamides containing thiazole and thiazolidine, related to the structure of this compound, explores their antimicrobial properties. The study specifically focuses on the role of fluorine atoms in enhancing antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Desai et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-N-(2-fluoroethyl)-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-7-4-8(6-9(11)5-7)10(14)13-3-2-12/h4-6H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXUNDBJEAZEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



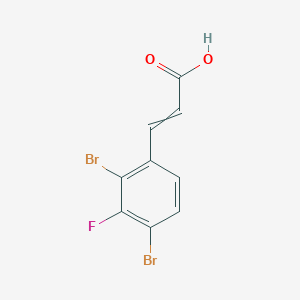
![(E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl)allyl)carbamate](/img/structure/B1413687.png)

![{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1413690.png)
![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)
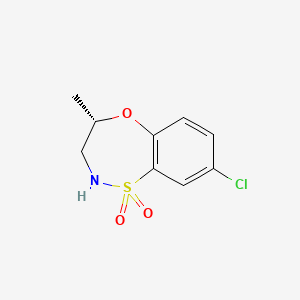
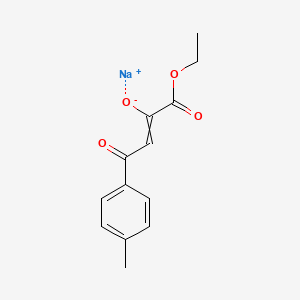
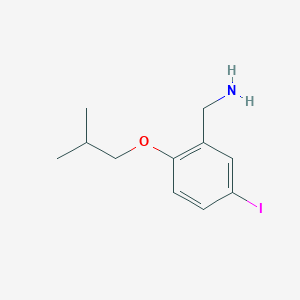
![[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B1413701.png)
![1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413702.png)
![2-Methyl-7-nitroimidazo[1,2-a]pyridine](/img/structure/B1413704.png)

